molecular formula C21H22ClN5O B11202971 [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone

[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B11202971
M. Wt: 395.9 g/mol
InChI Key: RHEJVDWCVHWZBO-UHFFFAOYSA-N
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Description

1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles . The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, often in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Green chemistry principles, such as the use of non-toxic solvents and energy-efficient methods, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but different functional groups.

    4-(2,5-Dimethylphenyl)-1H-1,2,3-triazole: Lacks the piperazine moiety.

    1-(2-Chlorophenyl)-4-(2,5-dimethylphenyl)piperazine: Lacks the triazole ring.

Uniqueness

1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is unique due to the combination of the triazole ring and the piperazine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C21H22ClN5O

Molecular Weight

395.9 g/mol

IUPAC Name

[1-(2-chlorophenyl)triazol-4-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H22ClN5O/c1-15-7-8-16(2)20(13-15)25-9-11-26(12-10-25)21(28)18-14-27(24-23-18)19-6-4-3-5-17(19)22/h3-8,13-14H,9-12H2,1-2H3

InChI Key

RHEJVDWCVHWZBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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